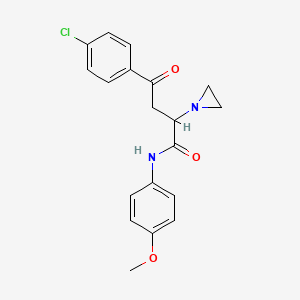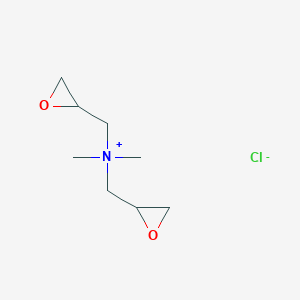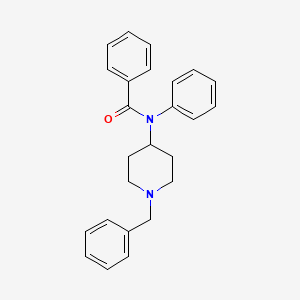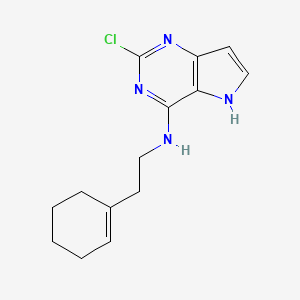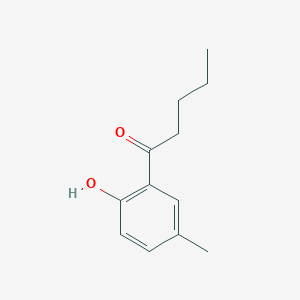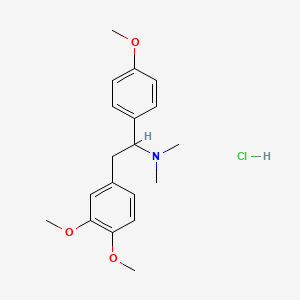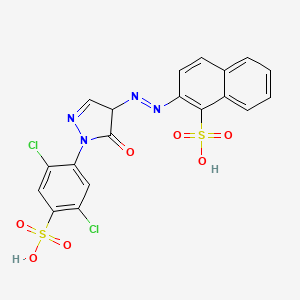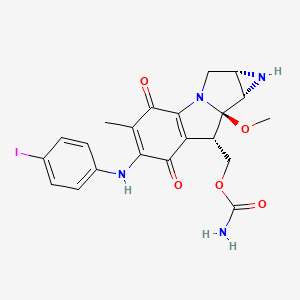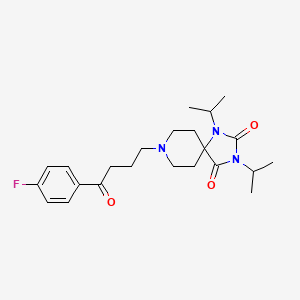
6-Ethylidene obeticholic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylidene obeticholic acid is a semisynthetic bile acid derivative. It is a modified form of chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol. This compound is known for its role as a selective agonist of the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid, cholesterol, and glucose metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethylidene obeticholic acid involves a multi-step process. One notable method includes the isolation of an amide intermediate, which undergoes hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis in a one-pot procedure. This process is efficient and environmentally friendly, achieving over 70% yield with impurities controlled below 0.10% .
Industrial Production Methods: Industrial production methods have been developed to improve the synthesis of obeticholic acid. These methods often involve the use of selective oxidants like pyridinium chlorochromate and strong nucleophilic reagents such as iodo-ethane. The process has been optimized to avoid the use of highly toxic reagents and to improve overall yield .
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethylidene obeticholic acid undergoes various chemical reactions, including:
Oxidation: Using selective oxidants like pyridinium chlorochromate.
Reduction: Employing reducing agents such as potassium borohydride and cerous chloride.
Substitution: Involving nucleophilic reagents like iodo-ethane
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate.
Reduction: Potassium borohydride, cerous chloride.
Substitution: Iodo-ethane.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield this compound .
Aplicaciones Científicas De Investigación
6-Ethylidene obeticholic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of bile acid chemistry and receptor interactions.
Biology: Investigated for its role in regulating bile acid, cholesterol, and glucose metabolism.
Medicine: Approved for the treatment of primary biliary cholangitis and under investigation for nonalcoholic steatohepatitis (NASH). .
Industry: Utilized in the development of pharmaceuticals targeting liver diseases and metabolic disorders
Mecanismo De Acción
6-Ethylidene obeticholic acid exerts its effects primarily through the activation of the farnesoid X receptor (FXR). FXR is a nuclear receptor that regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. Activation of FXR by this compound reduces bile acid synthesis, inflammation, and hepatic fibrosis, thereby improving liver function and reducing disease progression .
Comparación Con Compuestos Similares
Chenodeoxycholic Acid: The parent compound from which 6-ethylidene obeticholic acid is derived.
Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases.
Lithocholic Acid: A secondary bile acid with different receptor interactions.
Uniqueness: this compound is unique due to its selective agonism of FXR, which provides specific therapeutic benefits in the treatment of liver diseases. Its modified structure enhances its potency and efficacy compared to other bile acids .
Propiedades
Número CAS |
1947343-07-8 |
|---|---|
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5R,6E,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23-24,27,30H,6-14H2,1-4H3,(H,28,29)/b17-5+/t15-,16-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 |
Clave InChI |
NJXXWLPIJNFPHG-VFDZYYAVSA-N |
SMILES isomérico |
C/C=C/1\[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O |
SMILES canónico |
CC=C1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


